molecular formula C12H22N2O3 B13450820 Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate

Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate

Cat. No.: B13450820
M. Wt: 242.31 g/mol
InChI Key: XMHYGEJNGQAOKU-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of diazepane derivatives on biological systems. It may serve as a model compound for investigating the interactions of diazepanes with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Diazepane derivatives have been studied for their activity as central nervous system agents, including anxiolytics and anticonvulsants.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes and receptors, potentially modulating their activity. The acetyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other diazepane derivatives that may lack this functional group.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-10(15)13-6-5-7-14(9-8-13)11(16)17-12(2,3)4/h5-9H2,1-4H3

InChI Key

XMHYGEJNGQAOKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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